molecular formula C12H19BrN2O B7910031 4-Bromo-1-N-isopropyl-5-propoxybenzene-1,2-diamine

4-Bromo-1-N-isopropyl-5-propoxybenzene-1,2-diamine

Cat. No.: B7910031
M. Wt: 287.20 g/mol
InChI Key: PYVSAHUCQAWLKA-UHFFFAOYSA-N
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Description

4-Bromo-1-N-isopropyl-5-propoxybenzene-1,2-diamine is an organic compound with the molecular formula C12H19BrN2O It is characterized by the presence of a bromine atom, an isopropyl group, and a propoxy group attached to a benzene ring, along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-N-isopropyl-5-propoxybenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-N-isopropyl-5-propoxybenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Bromo-1-N-isopropyl-5-propoxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its amine groups.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-N-isopropyl-5-propoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, while the bromine atom and other substituents may influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-isopropylbenzene: This compound lacks the propoxy and amine groups, making it less versatile in terms of chemical reactivity and biological activity.

    4-Bromo-5-isopropyl-1H-pyrazole: This compound has a different core structure (pyrazole ring) and exhibits distinct chemical and biological properties.

Uniqueness

4-Bromo-1-N-isopropyl-5-propoxybenzene-1,2-diamine is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both amine and bromine groups provides opportunities for diverse synthetic modifications and interactions with biological targets.

Properties

IUPAC Name

4-bromo-1-N-propan-2-yl-5-propoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O/c1-4-5-16-12-7-11(15-8(2)3)10(14)6-9(12)13/h6-8,15H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVSAHUCQAWLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC(C)C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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